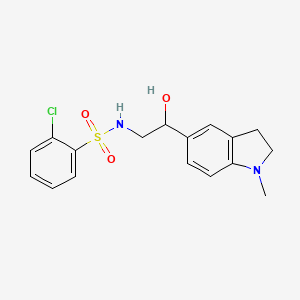

2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-7,10,16,19,21H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWDWCLHEYGKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chlorobenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of chlorobenzene:

- Reaction Conditions :

- Alternative Method :

Table 1 : Comparative Analysis of Sulfonyl Chloride Synthesis

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, Cl-benzene | 0–5°C | 70–75 | 95 |

| PCl₅ Reaction | PCl₅, sulfonic acid | 100°C | 85 | 98 |

Synthesis of 1-Methylindolin-5-yl Ethanolamine Intermediate

The hydroxyethyl-indoline segment is prepared via:

Reductive Amination :

Methylation :

Key Data :

Sulfonamide Coupling Reaction

The final step involves nucleophilic attack of the ethanolamine on the sulfonyl chloride:

Optimized Variant :

Table 2 : Coupling Reaction Parameters

| Parameter | Ambeed Protocol | Optimized Protocol |

|---|---|---|

| Base | Pyridine | Triethylamine |

| Solvent | DCM | THF |

| Temperature | 0°C → RT | RT |

| Reaction Time (h) | 20 | 12 |

| Yield (%) | 78 | 82 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- IR (KBr) : 3340 cm⁻¹ (-OH), 1160 cm⁻¹ (S=O).

- MS (ESI+) : m/z 367.1 [M+H]⁺.

- $$ ^{13}\text{C NMR} $$ : δ 44.5 (N-CH₃), 62.8 (-CH(OH)-), 138.2 (sulfonamide C).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas with palladium catalyst

Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide may induce apoptosis in cancer cells. This is potentially achieved through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. The indoline structure is particularly noted for its interaction with biological targets involved in cancer progression.

Enzyme Inhibition

The sulfonamide group is recognized for its ability to inhibit certain enzymes, including carbonic anhydrases and some proteases. This inhibition can lead to various physiological effects such as:

- Anti-inflammatory responses

- Modulation of neurotransmitter release , influencing pathways related to mood disorders and neurodegenerative diseases.

Antimicrobial Activity

Due to the presence of the indole group, which is often associated with antimicrobial properties, there is potential for this compound to exhibit antibacterial or antifungal activity. Further investigations are necessary to establish these effects definitively.

Case Study 1: Antitumor Evaluation

A study evaluated the cytotoxic activity of various benzenesulfonamide derivatives, including those similar to this compound. The results indicated significant selectivity against various cancer cell lines (e.g., colon, breast, cervical), suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Inhibition Studies

Research on related compounds demonstrated substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, highlighting the therapeutic potential for conditions like Type 2 diabetes and Alzheimer's disease .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells via signaling pathway activation. |

| Enzyme Inhibition | Inhibits carbonic anhydrases and proteases; potential anti-inflammatory effects. |

| Antimicrobial Activity | Possible antibacterial or antifungal properties due to indole structure. |

| Medicinal Chemistry | Potential use in developing new therapeutics targeting specific diseases. |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. This can lead to various therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(2-hydroxyethyl)benzenesulfonamide

- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

- 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Uniqueness

2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is unique due to the presence of both the chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. The indole derivative also adds to its uniqueness, as indole-based compounds are known for their diverse biological activities.

Biological Activity

2-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a chloro group, a hydroxyl group, and an indole moiety. The molecular formula is , with a molecular weight of approximately 372.89 g/mol. The structural arrangement is crucial for its biological activity, particularly in modulating various biological pathways.

The biological activity of this compound has been attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways. This inhibition could impact disease progression in conditions such as cancer and inflammation.

- Antimicrobial Activity : Due to the presence of the indole group, compounds with similar structures have been associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial or antifungal activity, although further investigation is necessary.

Case Studies

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of related compounds against different cancer cell lines. For example, thiazole-linked indoles have exhibited significant cytotoxic effects with IC50 values in the micromolar range . This suggests that this compound may also possess similar properties.

- Antimicrobial Testing : A study investigating the antimicrobial activity of related sulfonamide compounds found promising results against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the antibacterial efficacy .

Data Table: Comparison of Biological Activities

Q & A

Synthesis and Optimization

Q: What synthetic routes are employed for 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions between benzenesulfonyl chloride derivatives and substituted indoline intermediates. Optimization involves adjusting solvent systems (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., triethylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR and LC-MS are critical . For advanced optimization, Design of Experiments (DoE) can statistically evaluate factors like stoichiometry and reaction time.

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic coupling | EtN, THF, 80°C | 65 | 98% |

| Microwave-assisted | DMF, 100°C, 30 min | 78 | 99% |

Structural Elucidation

Q: How is X-ray crystallography applied to determine the three-dimensional structure of this sulfonamide derivative? A: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software ( ) resolves bond lengths, angles, and intermolecular interactions. Crystals are grown via slow evaporation in methanol/water. Advanced studies analyze hydrogen-bonding networks (e.g., N–H···O) and π-π stacking using Mercury software. For disordered regions, refinement with twin laws or restraints improves accuracy .

Mechanism of Action in Biological Systems

Q: What biochemical assays are used to investigate its potential as an acetolactate synthase (ALS) inhibitor? A: ALS inhibition is assessed via in vitro enzyme assays using purified ALS from Arabidopsis thaliana. Activity is measured by monitoring pyruvate-dependent NADH oxidation spectrophotometrically (340 nm). IC values are compared to chlorsulfuron ( ). Computational docking (MOE or AutoDock) predicts binding modes in the ALS active site, with focus on sulfonamide–Mg interactions .

Pharmacological Activity Profiling

Q: How are anti-inflammatory or antibacterial activities evaluated methodologically? A: In vitro anti-inflammatory activity is tested via COX-2 inhibition assays (ELISA), while antibacterial efficacy uses MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. Cell viability assays (MTT) validate cytotoxicity in mammalian cells. Advanced studies employ transcriptomics to identify differentially expressed genes post-treatment .

Computational Modeling

Q: What computational strategies predict structure-activity relationships (SAR) for this compound? A: Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize geometry and calculate electrostatic potential maps. QSAR models using PLS regression correlate descriptors (e.g., logP, polar surface area) with bioactivity. Molecular dynamics simulations (NAMD/GROMACS) assess stability in lipid bilayers for membrane permeability predictions .

| Software | Application | Key Output |

|---|---|---|

| MOE | Docking | Binding energy (kcal/mol) |

| Gaussian | DFT optimization | HOMO-LUMO gap |

Stability and Degradation

Q: How is hydrolytic stability under varying pH conditions analyzed? A: Forced degradation studies (0.1 M HCl, NaOH, neutral buffer at 40°C) are monitored by HPLC-UV. Degradation products are identified via LC-QTOF-MS. Arrhenius plots predict shelf-life at 25°C. Advanced studies use NMR to track proton exchange in deuterated solvents .

Structure-Activity Relationship (SAR) Studies

Q: How do substitutions on the indoline ring affect bioactivity? A: Systematic substitution at the indoline 5-position (e.g., –OCH, –CF) is synthesized, and bioactivity is tested. SAR trends are visualized using heatmaps (e.g., –Cl enhances herbicidal activity, while –OH reduces metabolic stability). 3D-QSAR (CoMFA) models guide further modifications .

Toxicological Profiling

Q: What in vitro models assess hepatotoxicity? A: HepG2 cells are exposed to the compound (0–100 µM), and cytotoxicity is measured via LDH release. Mitochondrial dysfunction is evaluated using JC-1 staining (flow cytometry). Metabolite profiling (LC-MS/MS) identifies reactive intermediates linked to toxicity .

Polymorphism and Solid-State Behavior

Q: How are polymorphic forms characterized and controlled? A: Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy identify polymorphs (Forms I and II). SC-XRD distinguishes packing motifs. Slurrying in heptane/ethyl acetate facilitates conversion to the thermodynamically stable form. Stability under humidity is tested via Dynamic Vapor Sorption (DVS) .

Spectroscopic Characterization

Q: What spectroscopic techniques confirm the structure, and how are ambiguous signals resolved? A: -NMR (DMSO-d) identifies sulfonamide (–SONH–) protons (δ 10.2 ppm) and indoline aromatic protons (δ 6.8–7.5 ppm). HSQC and HMBC resolve overlapping signals. High-resolution MS (ESI+) confirms the molecular ion ([M+H] at m/z 379.0721). IR confirms –SO stretching (1350 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.